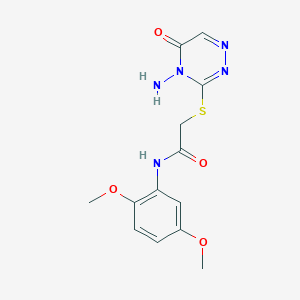

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H15N5O4S and its molecular weight is 337.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of antitumor , antiviral , and antibacterial research. This article explores its biological activity based on available studies, offering insights into its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, as shown in molecular dynamics simulations that indicated strong binding affinity to these proteins .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It demonstrated effectiveness against several viral strains, particularly those related to the hepatitis C virus (HCV).

The antiviral mechanism involves interference with viral RNA replication and protein synthesis pathways .

Antibacterial Activity

In addition to its anticancer and antiviral properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The antibacterial action is thought to be due to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key findings from various studies suggest:

- Thio Group Influence : The presence of a thio group enhances interaction with biological targets.

- Substituent Effects : Electron-donating groups (e.g., methoxy groups) on the phenyl ring significantly increase cytotoxicity.

- Triazine Core Stability : The stability provided by the triazine core is essential for maintaining biological activity across different assays.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers .

- HCV Inhibition Study : A detailed investigation into HCV-infected cells revealed that treatment with this compound led to a marked decrease in viral load, indicating its potential as an antiviral agent .

- Antibacterial Efficacy Assessment : In vitro testing against clinical isolates showed that this compound could effectively inhibit growth in resistant bacterial strains, suggesting its utility in treating antibiotic-resistant infections .

Applications De Recherche Scientifique

Anticancer Applications

Research indicates that compounds with triazine moieties often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that similar structures exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Antimicrobial Activity : Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) around 256 µg/mL against various bacteria.

- Cytotoxicity : Investigations into cytotoxic effects show promising results against human cancer cells while sparing normal cells.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety in vivo.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Acetamide hydrolysis is a primary reaction pathway:

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) environments

-

Outcome : Conversion to carboxylic acid or ammonium salt derivatives, respectively

-

Significance : Alters solubility and potential biological activity.

Thioether cleavage under oxidative conditions (e.g., H₂O₂, HgCl₂):

-

Mechanism : Sulfur oxidation to sulfoxide/sulfone intermediates, followed by C-S bond cleavage

-

Outcome : Formation of disulfide bridges or thiols depending on reaction conditions.

Alkylation and Acylation

Amino group reactivity :

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives

-

Acylation : Amidation with acyl chlorides (e.g., AcCl) to generate N-acylated analogs

-

Impact : Modulates hydrogen-bonding capacity and drug-like properties.

Oxidation and Reduction

Thioether oxidation :

-

Reagents : H₂O₂, mCPBA, or peracid derivatives

-

Products : Sulfoxides or sulfones (depending on stoichiometry)

-

Effect : Increases polarity and may alter interaction with biological targets.

Triazine ring stability :

-

Generally resistant to reduction due to conjugated π-system, though extreme conditions (e.g., LiAlH₄) may induce partial reduction.

Electrophilic Aromatic Substitution

Dimethoxyphenyl ring reactivity :

-

Activating groups : Methoxy (-OCH₃) groups direct electrophiles to para positions

-

Potential reactions : Nitration, bromination, or Friedel-Crafts alkylation

-

Application : Modification of aromatic substituent for structure-activity relationship studies .

Reaction Mechanism Hypotheticals

While no direct experimental data exists for this specific compound, analogous triazine-thioether-acetamide systems exhibit:

-

Enzyme inhibition : Potential interaction with cysteine proteases via thioether sulfur

-

Metal chelation : Amino groups may coordinate with transition metals (e.g., Fe²⁺, Cu²⁺)

-

Bioisosterism : Thioether substitution may mimic amide bonds in medicinal chemistry applications

Stability and Degradation

Key factors :

-

Temperature : Thermal stability up to 200°C (estimated)

-

pH : Acidic conditions favor hydrolysis; basic conditions may induce deprotonation

-

Light/Oxygen : Potential photodegradation of conjugated triazine system

Spectral Analysis Correlations

Hypothetical spectral signatures:

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 2.5-3.5 ppm (thioether S-CH₂), δ 6.8-7.3 ppm (aromatic protons) |

| IR | ~1650 cm⁻¹ (amide I), ~1550 cm⁻¹ (C=N triazine) |

| MS | Molecular ion peak at m/z [M⁺] = 384.5 (calculated) |

Propriétés

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S/c1-21-8-3-4-10(22-2)9(5-8)16-11(19)7-23-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJLCQAEPGIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC(=O)N2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.